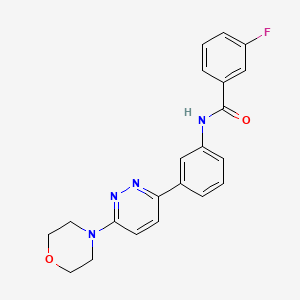
3-fluoro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-fluoro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide” is a complex organic compound. It contains a benzamide group, which is a common moiety in pharmaceuticals due to its bioactivity . The molecule also contains a morpholinopyridazin group, which is a heterocyclic compound that may contribute to its potential biological activities .
Synthesis Analysis
While the specific synthesis route for this compound is not available, similar compounds are typically synthesized through nucleophilic substitution or coupling reactions . The exact method would depend on the starting materials and the required conditions for each step.Molecular Structure Analysis
The molecular structure of this compound would be determined by techniques such as NMR spectroscopy and mass spectrometry . These techniques can provide information about the connectivity of atoms in the molecule and the presence of specific functional groups.Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The amide group might participate in hydrolysis or condensation reactions, while the aromatic ring might undergo electrophilic aromatic substitution. The morpholine ring could potentially undergo reactions at the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties such as solubility, melting point, boiling point, and stability would depend on the molecular structure and the functional groups present. For instance, the presence of the polar amide group might enhance solubility in polar solvents .Scientific Research Applications
Antibacterial Activity
This compound could potentially be used in the development of new antimicrobial drugs . The presence of the fluorine atom and the specific structure of the compound could enhance the antimicrobial activity .
Development of New Drugs
The compound could be used in the design and development of new drugs with potential antimicrobial activity . The modification of the structure of existing drug molecules could improve the antimicrobial activity .
Luminescent Materials
The compound could be used in the development of luminescent materials for illumination systems . The high crystallinity and nano-sized crystallites of the compound make it suitable for this application .
PET Imaging
The compound could be used in Positron Emission Tomography (PET) imaging . This could provide a unique opportunity to develop a pharmacodynamic tool to accelerate the discovery of new disease-modifying therapeutics targeting tau pathology .
Synthesis of Fluorinated Pyridines
The compound could be used in the synthesis of fluorinated pyridines . Fluoropyridines have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .
Agricultural Products
The compound could be used in the development of new agricultural products with improved physical, biological, and environmental properties . The introduction of fluorine atoms into lead structures is a common modification in this field .
properties
IUPAC Name |
3-fluoro-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O2/c22-17-5-1-4-16(13-17)21(27)23-18-6-2-3-15(14-18)19-7-8-20(25-24-19)26-9-11-28-12-10-26/h1-8,13-14H,9-12H2,(H,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMLAGXHBZYZOIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC(=CC=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

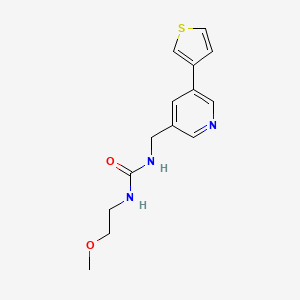
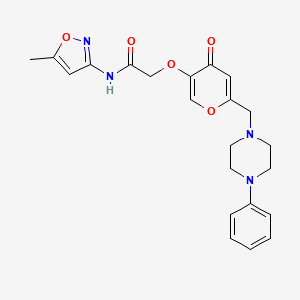
![2-[5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]aniline](/img/structure/B2354779.png)
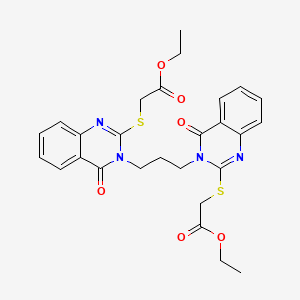
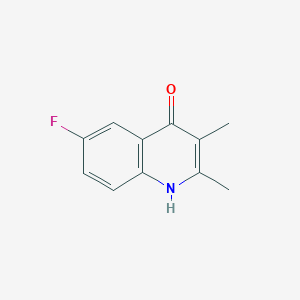
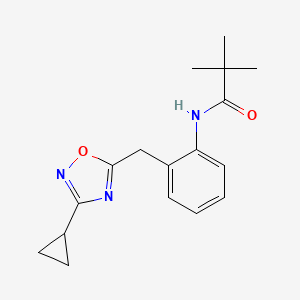

![(4E)-1-[3-(diethylamino)propyl]-4-[hydroxy-(3-methyl-4-propan-2-yloxyphenyl)methylidene]-5-pyridin-3-ylpyrrolidine-2,3-dione](/img/structure/B2354786.png)
![2-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2354788.png)
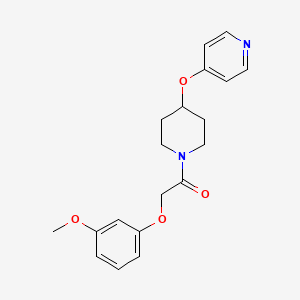


![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-(dimethylamino)ethyl)oxalamide](/img/structure/B2354796.png)
![1-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-1H-1,2,4-triazole](/img/structure/B2354798.png)